1-bromo-3-methylpent-2-ene
Overview
Description
“(E)-1-Bromo-3-methyl-2-pentene” is an organic compound with the molecular formula C6H11Br . It belongs to the class of alkenes, which are hydrocarbons that contain a carbon-carbon double bond . The “E” in its name indicates that the higher priority groups on either side of the double bond are on opposite sides .
Molecular Structure Analysis
The molecular structure of “(E)-1-Bromo-3-methyl-2-pentene” involves a carbon-carbon double bond, which is characteristic of alkenes . The compound has a bromine atom attached, making it a haloalkene . The “E” configuration indicates that the bromine atom and the highest-priority group on the other carbon of the double bond are on opposite sides .Scientific Research Applications
Molecular Structure Analysis
The molecular structure of isomers of 3-methyl pentene-2, including (E)-1-Bromo-3-methyl-2-pentene, has been studied using electron diffraction. This research is crucial for understanding the molecular configuration and bond distances in such compounds (Geise et al., 1973).
Chemical Synthesis and Reactions
(E)-1-Bromo-3-methyl-2-pentene has been synthesized starting from 2-acetyl-γ-butyrolactone. This synthesis process is significant for creating various trimethylsilyl- and halogen-substituted methylpentenes, which are useful in chemical research and industrial applications (Münstedt et al., 1984).
Reaction Mechanism Studies
The reaction of methyl 2,3-pentadienoate with bromine, leading to the formation of 4-bromo-5-methyl-5H-furan-2-one, has been studied. Understanding these reaction mechanisms helps in the development of new synthetic pathways and compounds (Font et al., 1990).
Thermodynamic Analysis
Research on the thermodynamics of vinyl ethers, including 3-methoxy-4-methyl-2-pentene, provides insights into the stability and configurational assignments of these compounds. Such studies are essential for predicting reaction outcomes in organic synthesis (Taskinen, 1974).
Polymer Research
Poly-4-methyl-1-pentene, closely related to (E)-1-Bromo-3-methyl-2-pentene, is used in energy storage applications and as a dielectric material in capacitors. The study of these polymers contributes to advancements in materials science and energy storage technologies (Ghule et al., 2021).
NMR Spectroscopy in Polymer Analysis
The structure of poly-4-methyl-1-pentene has been studied using 13C nuclear magnetic resonance spectroscopy, highlighting the importance of NMR in understanding polymer structures and the processes in polymerization (Mizuno & Kawachi, 1992).
Gas-Phase Chemical Reactions
The study of gas-phase reactions, such as those involving E-3-penten-2-one, sheds light on molecular behavior and reaction mechanisms in the gas phase. This research is crucial for understanding atmospheric chemistry and designing industrial chemical processes (Andresen et al., 2022).
Properties
IUPAC Name |
(E)-1-bromo-3-methylpent-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h4H,3,5H2,1-2H3/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZUPHKHXDIJFU-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCBr)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/CBr)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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